molecular formula C13H20F6N3O3P B1368697 Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate CAS No. 207683-26-9

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate

Cat. No. B1368697
CAS RN: 207683-26-9
M. Wt: 411.28 g/mol
InChI Key: TVWKVGNCIJUXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate, also known as DSC, is an organophosphorus compound . It is a new, excellent, and non-hygroscopic reagent for peptide coupling that does not produce cytotoxic reaction products .


Molecular Structure Analysis

The molecular formula of Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is C13H20F6N3O3P . Its molecular weight is 411.28 g/mol .


Chemical Reactions Analysis

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is used in coupling reactions . It is also used as a reactant for the synthesis of caspase-sensitive gold nanoparticles .


Physical And Chemical Properties Analysis

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is a white to off-white solid . It has a melting point of 143-153 °C . It is soluble in acetonitrile at 0.1 g/mL .

Scientific Research Applications

Synthesis of Caspase Sensitive Gold Nanoparticles

In the field of nanotechnology, HSPyU serves as a reactant for the synthesis of caspase-sensitive gold nanoparticles. These nanoparticles are designed to release their cargo upon activation by caspases, which are enzymes involved in apoptosis (programmed cell death). This application is particularly relevant in targeted cancer therapies, where the nanoparticles can deliver drugs directly to tumor cells .

Non-Cytotoxic Reagent for Medical Applications

HSPyU: is valued for its non-cytotoxic properties, making it suitable for medical applications where biocompatibility is essential. Its use in coupling reactions during the synthesis of bioactive compounds ensures that the final product is free from cytotoxic contaminants, which is vital for patient safety .

Organic Synthesis

In organic chemistry, HSPyU is utilized for various coupling reactions. Its stable carbenium ion facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental reactions in the synthesis of complex organic molecules. This has implications for the development of new pharmaceuticals and materials .

Protein Labeling

HSPyU: can be used for protein labeling, where it helps attach fluorescent dyes or other markers to proteins. This application is important for biochemical assays, diagnostics, and research, as it allows scientists to track and visualize proteins in different environments, such as within cells or in complex mixtures .

Development of Diagnostic Reagents

The compound’s ability to facilitate the attachment of various functional groups to biomolecules makes HSPyU an important tool in the development of diagnostic reagents. For example, it can be used to conjugate antibodies with enzymes or fluorescent markers, which are then used in immunoassays to detect diseases .

Safety and Hazards

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyrrolidine-2,5-dione;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3O3.F6P/c17-11-5-6-12(18)16(11)19-13(14-7-1-2-8-14)15-9-3-4-10-15;1-7(2,3,4,5)6/h1-10H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKVGNCIJUXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)ON3C(=O)CCC3=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584986
Record name 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207683-26-9
Record name 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Bis(tetramethylene)-O-(N-succinimidyl)uronium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 2
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 3
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 4
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 5
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 6
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.